Alpha-Conotoxin AuIB

Descripción general

Descripción

Alpha-Conotoxin AuIB is a conotoxin found in the venom of the marine snail species Conus aulicus . It is a peptide antagonist of α3β4 subunit-containing nicotinic acetylcholine receptors (nAChRs) . It has been recognized for its potential as a pharmacological probe due to its selective antagonistic activity .

Synthesis Analysis

Alpha-Conotoxins, including AuIB, are small, disulfide-rich peptides . They are part of a larger family of conopeptides that have evolved to target a wide variety of ion channels . The synthesis of alpha-conotoxins has led to the development of analogs with improved potency and/or subtype selectivity . Cyclization of the backbone structure and addition of lipophilic moieties has led to improved stability and bioavailability of alpha-conotoxins .

Molecular Structure Analysis

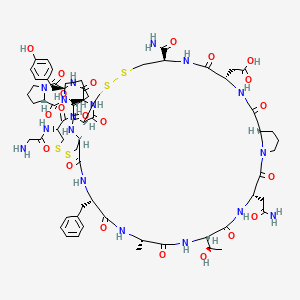

Alpha-Conotoxins are classified based on their cysteine pattern CC-C-C, with a disulfide connectivity of Cys1-Cys3 and Cys2-Cys4 . There is a further sub-classification of alpha-conotoxins based on the number of amino acids between cysteine residues . Detailed atomistic molecular dynamics simulations have been used to study the shape, size, structure, conformational stability, and hydrodynamics of alpha-conotoxin AuIB .

Physical And Chemical Properties Analysis

Alpha-Conotoxin AuIB is a solid substance that is soluble in water . Its molecular weight is 1686.79 . It has a formula of C67H90F3N17O23S4 .

Aplicaciones Científicas De Investigación

Alpha-Conotoxin AuIB: A Comprehensive Analysis of Scientific Research Applications

Medical Therapeutics: Alpha-Conotoxin AuIB has shown potential in medical therapeutics for conditions such as cancer, microbial infections, epilepsy, autoimmune diseases, neurological conditions, and cardiovascular disorders .

Inhibition of Neuronal Receptors: This toxin inhibits mammalian neuronal α3/β4 nicotinic acetylcholine receptor (nAChR) channels, which are implicated in ganglionic transmission peripherally and nicotine-evoked neurotransmitter release centrally .

Selectivity and Antagonism: Alpha-Conotoxin AuIB is known for its selectivity as an antagonist of the α3β4 subtype of nAChR over α7 and α4β2 subtypes, which is significant for targeted therapeutic applications .

Analgesic Activity Enhancement: Research has been conducted to enhance the analgesic activity of Alpha-Conotoxin AuIB by synthesizing variants and evaluating them according to structure–activity relationships .

Mecanismo De Acción

Target of Action

Alpha-Conotoxin AuIB primarily targets the α3β4 nicotinic acetylcholine receptors (nAChRs) . These receptors have been implicated in the mediation of signaling in various systems, including ganglionic transmission peripherally and nicotine-evoked neurotransmitter release centrally .

Mode of Action

Alpha-Conotoxin AuIB acts as an antagonist, blocking the α3β4 nAChRs . It does so with an IC50 of 0.75 μM, a kon of 1.4 × 10^6 min-1m-1, a koff of 0.48 min^-1, and a Kd of 0.5 μM . It blocks the α3β4 receptor with >100-fold higher potency than other receptor subunit combinations .

Biochemical Pathways

The blockade of α3β4 nAChRs by Alpha-Conotoxin AuIB affects the release of neurotransmitters. Specifically, it blocks 20-35% of the nicotine-stimulated norepinephrine release from rat hippocampal synaptosomes . This suggests that in the respective systems, α3β4-containing nAChRs mediate norepinephrine release .

Pharmacokinetics

It is known that the chemical synthesis of α-conotoxins is complicated by the possibility of three disulfide bond isomers . Inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions .

Result of Action

The blockade of α3β4 nAChRs by Alpha-Conotoxin AuIB leads to a decrease in nicotine-stimulated norepinephrine release . This can have various effects depending on the system in which these receptors are involved.

Action Environment

The action of Alpha-Conotoxin AuIB can be influenced by various factors. For instance, the pH of the solution can affect the activity of the peptide . Additionally, the disulfide connectivity of the peptide can influence its structural dynamics and stability .

Safety and Hazards

Alpha-Conotoxin AuIB should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . The LD50 for alpha-conotoxin is 10 - 100ug/kg in laboratory mice . Modes of transmission include ingestion, parenteral, inoculation, skin and eye contamination, and droplet or aerosol exposure of mucous membranes .

Direcciones Futuras

The future of alpha-conotoxins, including AuIB, lies in the development of analogs with improved potency and/or subtype selectivity . Advances in phylogeny, exogenomics, and molecular modeling promise the discovery of an even greater number of alpha-conotoxins and analogs with improved selectivity for specific subtypes of nAChRs .

Propiedades

IUPAC Name |

2-[(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)/t31-,32+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNSCQIKKAACJG-SBLJLSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H89N17O21S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alpha-Conotoxin AuIB | |

CAS RN |

216299-21-7 | |

| Record name | n/a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary target of alpha-conotoxin AuIB and how does it exert its effects?

A1: Alpha-conotoxin AuIB acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α3β4. [, ] It binds to this receptor subtype, preventing the binding of acetylcholine and subsequent channel activation. [, ] This blockade of α3β4 nAChRs effectively inhibits neuronal signaling mediated by this receptor subtype. [, ]

Q2: What are the structural features of alpha-conotoxin AuIB?

A2: Alpha-conotoxin AuIB is a 15-residue peptide toxin isolated from the venom of the cone snail Conus aulicus. [] It adopts a well-defined three-dimensional structure characterized by a short α-helix and two disulfide bonds, similar to other α4/7 subfamily α-conotoxins. [] The absence of a tyrosine residue typically found in other α4/7 members leads to a unique C-terminal bend, placing Asp14 in a position analogous to Tyr15 in other α4/7 α-conotoxins. [] This structural difference contributes to its unique selectivity for the α3β4 nAChR subtype. []

Q3: How does the structure of alpha-conotoxin AuIB relate to its selectivity for the α3β4 nAChR subtype?

A3: Structural comparisons between alpha-conotoxin AuIB and α3β2 subtype-specific α-conotoxin MII reveal distinct electrostatic surface charge distributions. [] These differences in surface charge distribution likely play a crucial role in the differential recognition and binding affinity of these toxins for their respective nAChR subtypes. []

Q4: Has the dynamic behavior of alpha-conotoxin AuIB in solution been studied?

A4: Yes, detailed atomistic molecular dynamics (MD) simulations have been performed to study the conformational stability and hydrodynamic properties of alpha-conotoxin AuIB in water. [] These simulations revealed a preference for the folded conformation and highlighted the stabilizing effect of the α-helix and disulfide bonds. [] The simulations also provided valuable insights into its translational and rotational diffusivities, key parameters in understanding its mobility and interactions in biological systems. []

Q5: How does prenatal nicotine exposure affect the sensitivity of cardiac vagal neurons to alpha-conotoxin AuIB?

A5: Research has shown that prenatal nicotine exposure can alter the nAChR subtype responsible for modulating the excitation of cardiac vagal neurons in the nucleus ambiguus. [] In animals exposed to nicotine prenatally, alpha-conotoxin AuIB exhibits increased efficacy in blocking the cytisine-evoked augmentation of glutamatergic neurotransmission and changes in holding current, suggesting a shift towards a predominance of α3β4 nAChRs in these neurons. [] This highlights the potential long-term impact of nicotine exposure on neuronal signaling pathways.

Q6: What is the role of α3β4 nAChRs in neurotransmitter release, and how has alpha-conotoxin AuIB contributed to our understanding?

A6: Studies employing alpha-conotoxin AuIB have been instrumental in elucidating the role of α3β4 nAChRs in neurotransmitter release. Research suggests that α3β4 nAChRs play a role in mediating nicotine-evoked norepinephrine release in the hippocampus, while α3β2 nAChRs appear to be involved in dopamine release in the striatum. [] This differential involvement was demonstrated by the selective blocking effects of alpha-conotoxin AuIB on nicotine-stimulated norepinephrine release and α-conotoxin MII on dopamine release. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)